Warfarin sodium - 67430-45-9

Warfarin sodium

Catalog Number: EVT-6725106
CAS Number: 67430-45-9
Molecular Formula: C19H15NaO4
Molecular Weight: 330.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Warfarin Sodium, the sodium salt of Warfarin, is a synthetic anticoagulant drug primarily employed in scientific research to investigate blood coagulation mechanisms and related phenomena. It belongs to the 4-hydroxycoumarin class of compounds, specifically the 3-substituted-4-hydroxycoumarins. [] While recognized for its anticoagulant properties, Warfarin Sodium's applications in research extend beyond its clinical use, making it a valuable tool in various scientific disciplines.

Future Directions
  • Personalized Medicine: Further investigation into the influence of genetic polymorphisms on Warfarin Sodium response could pave the way for personalized anticoagulation therapy, optimizing treatment efficacy and minimizing adverse effects. [, ]

  • Novel Drug Delivery Systems: Exploring the development of novel drug delivery systems for Warfarin Sodium, such as nanoparticles or liposomes, could enhance its bioavailability, reduce dosing frequency, and improve patient compliance. []

Source and Classification

Warfarin sodium is classified as an anticoagulant and falls under the category of vitamin K antagonists. It is synthesized from warfarin acid through a chemical reaction with sodium carbonate or sodium bicarbonate in a polar solvent, typically ethanol. The compound is available in various formulations, including tablets and injectable solutions, and is widely used in clinical settings due to its effectiveness in managing coagulation disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of warfarin sodium involves the reaction of warfarin acid with a volatilizable inorganic base such as sodium carbonate or sodium bicarbonate. This process is typically conducted at low temperatures to prevent decomposition of the product. The general steps for synthesizing warfarin sodium include:

  1. Reaction Setup: Warfarin acid is dissolved in a polar organic solvent (preferably absolute ethanol) along with an excess of sodium carbonate.
  2. pH Control: The pH of the reaction mixture is carefully monitored and adjusted to maintain optimal conditions for the reaction.
  3. Filtration: Insoluble salts are removed by filtration after the reaction completes.
  4. Isolation: Pure warfarin sodium is isolated through solvent evaporation techniques at temperatures below 70°C to avoid degradation .

This method has been optimized to ensure high yields and purity while minimizing thermal degradation.

Chemical Reactions Analysis

Reactions and Technical Details

Warfarin sodium undergoes various chemical reactions that are crucial for its pharmacological activity:

  1. Hydrolysis: In aqueous environments, warfarin sodium can hydrolyze, leading to the formation of warfarin acid.
  2. Oxidation: Exposure to strong oxidizing agents can lead to degradation products.
  3. Complexation: Warfarin can form complexes with metal ions, which may influence its anticoagulant properties.

These reactions are significant for understanding the stability and efficacy of warfarin sodium in pharmaceutical formulations .

Mechanism of Action

Process and Data

Warfarin sodium exerts its anticoagulant effect by inhibiting vitamin K epoxide reductase, an enzyme critical for recycling vitamin K in the body. This inhibition leads to decreased synthesis of vitamin K-dependent clotting factors (II, VII, IX, and X) in the liver. The mechanism can be summarized as follows:

  1. Inhibition of Vitamin K Recycling: Warfarin prevents the conversion of vitamin K epoxide back to its active form.
  2. Reduced Clotting Factor Production: With less active vitamin K available, the liver produces fewer functional clotting factors.
  3. Increased Bleeding Time: As a result of reduced clotting factors, patients experience prolonged bleeding times .

The onset of action typically requires several days due to the half-lives of existing clotting factors.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Warfarin sodium is typically presented as a white to off-white crystalline powder.
  • Solubility: It is soluble in water and polar organic solvents but poorly soluble in non-polar solvents.
  • Melting Point: The melting point ranges between 160°C and 165°C for different forms (amorphous vs. crystalline).
  • Stability: Warfarin sodium exhibits instability under acidic conditions, leading to precipitation as warfarin when protonated .

These properties are essential for formulating effective pharmaceutical products.

Applications

Scientific Uses

Warfarin sodium has several important applications in medicine:

  1. Anticoagulation Therapy: Used extensively for preventing thromboembolic events in patients with atrial fibrillation or those undergoing surgeries.
  2. Research Tool: Utilized in laboratory settings to study coagulation pathways and mechanisms related to blood clotting disorders.
  3. Pharmaceutical Formulations: Incorporated into various dosage forms, including tablets and injectable solutions, due to its efficacy as an anticoagulant .
Historical Development and Evolution of Warfarin Sodium

Discovery and Early Applications in Pest Control

The origin story of warfarin sodium begins not in a laboratory, but in the agricultural landscapes of North America during the early 20th century. A mysterious hemorrhagic disorder was sweeping through cattle herds across the northern United States and southern Canada, causing significant economic losses to farmers. Veterinarians Frank W. Schofield in Ontario (1924) and Lee M. Roderick in North Dakota (1931) independently traced the cause to moldy sweet clover hay, establishing the phenomenon that became known as "sweet clover disease." Cattle consuming this spoiled fodder developed uncontrollable bleeding due to dramatically reduced blood clotting capacity, often leading to fatal hemorrhage [1] [3].

The critical breakthrough came in February 1933 when Wisconsin farmer Ed Carlson, desperate to save his dying herd, drove 190 miles through a blizzard to the University of Wisconsin-Madison. He brought with him a dead heifer, a milk jug of uncoagulable blood, and samples of moldy sweet clover. This led him to biochemist Karl Paul Link's laboratory, where researchers initiated systematic investigation into the phenomenon. After six years of dedicated research, Harold A. Campbell in Link's laboratory isolated 6 mg of a pure crystalline anticoagulant compound from 180 kg of spoiled sweet clover in June 1939. This compound was identified as 3,3'-methylenebis(4-hydroxycoumarin), later named dicoumarol [1] [3].

Table 1: Key Milestones in Warfarin's Discovery and Development

YearEventSignificance
1924-1931Veterinary description of "sweet clover disease"Established link between moldy clover and hemorrhagic disease
1933Farmer Ed Carlson's delivery of affected cattle to Link's labInitiated systematic biochemical investigation
1939Isolation of dicoumarolIdentification of the anticoagulant compound
1940Synthesis of dicoumarol analogsCreation of over 100 related compounds
1948Commercial introduction as rodenticideFirst practical application of compound #42 (warfarin)
1954FDA approval for clinical useTransition to human medicine

Warfarin was introduced to the market in 1948 as a revolutionary rodenticide with several advantages over existing poisons. Unlike strychnine and arsenic compounds that acted acutely and posed significant risks to non-target animals, warfarin operated through a delayed mechanism of action. Rodents needed to consume the bait over several days to accumulate a lethal dose, which reduced bait shyness. Crucially, warfarin had lower toxicity to larger mammals, making it safer for use around livestock and pets. This multi-dose anticoagulant approach represented a paradigm shift in pest control and quickly gained widespread adoption among farmers [1] [7].

Transition to Clinical Use: FDA Approval and Early Cardiovascular Applications

While warfarin proved highly effective as a rodenticide, its transition to human medicine faced significant psychological and clinical barriers. Medical professionals were understandably hesitant to prescribe a compound known primarily as a rat poison, despite promising anticoagulant properties demonstrated in laboratory studies. The crucial turning point came from an unexpected event: a military recruit attempted suicide in 1951 by consuming warfarin rodenticide. Surprisingly, physicians successfully reversed the anticoagulant effects with vitamin K therapy and blood transfusions, demonstrating both the antidote and the compound's controllable nature in humans [3].

Building on this evidence of clinical reversibility, researchers initiated formal human trials using a water-soluble sodium salt formulation of warfarin. This formulation offered significant advantages over dicoumarol and other early anticoagulants, including more predictable absorption and dose-response relationships. In 1954, warfarin sodium received FDA approval for clinical use and was subsequently marketed under the brand name Coumadin®. This regulatory milestone established the first standardized, orally-administered anticoagulant suitable for long-term use [4] [10].

The acceptance of warfarin in medical practice received an extraordinary boost in 1955 when U.S. President Dwight D. Eisenhower was prescribed the drug following a myocardial infarction. The highly publicized presidential care team chose warfarin over other available anticoagulants because of its superior safety profile and ease of administration. President Eisenhower's public recovery while on warfarin therapy provided unprecedented validation of the drug's efficacy and safety, effectively overcoming the "rat poison stigma" that had concerned clinicians [1] [4].

Warfarin sodium's initial FDA-approved indications focused on thromboembolic prophylaxis in high-risk cardiovascular conditions. The three primary indications included: (1) Prophylaxis and treatment of venous thrombosis and pulmonary embolism; (2) Prevention of thromboembolic complications associated with atrial fibrillation and cardiac valve replacement; and (3) Reduction in the risk of death, recurrent myocardial infarction, and thromboembolic events post-infarction [10]. These approvals established warfarin as the cornerstone of outpatient anticoagulation management for decades.

Role in Shifting Anticoagulation Paradigms: From Heparin to Oral Therapies

The introduction of warfarin sodium fundamentally transformed anticoagulation therapy by enabling effective long-term outpatient management of thrombotic disorders. Before warfarin, the only available anticoagulants were heparin (discovered in 1916) and its derivatives, which required parenteral administration. While heparin revolutionized acute in-hospital anticoagulation, its limitations were significant: it necessitated frequent injections, required close laboratory monitoring, carried substantial bleeding risks, and was prohibitively expensive for long-term use. Heparin's large molecular size prevented oral absorption, making it impractical for chronic conditions requiring anticoagulation [8].

Warfarin sodium offered solutions to many of these limitations through its unique oral bioavailability and predictable pharmacokinetics. The drug's mechanism of action – inhibition of vitamin K epoxide reductase (VKORC1) – provided a pharmacological advantage. By blocking the recycling of vitamin K, warfarin interfered with the post-translational gamma-carboxylation of clotting factors II, VII, IX, and X, creating an anticoagulated state. This effect developed gradually over 2-5 days as existing clotting factors were metabolized, resulting in a more stable anticoagulant effect compared to heparin's immediate but short-lived activity [5] [6].

The development of the International Normalized Ratio (INR) in the 1980s further optimized warfarin management. This standardized monitoring system addressed the problem of variable thromboplastin sensitivity across laboratories, allowing for consistent dosing adjustments and international treatment standardization. For most indications, the therapeutic range was established at INR 2.0-3.0, balancing thrombotic protection against bleeding risk [8].

Table 2: Anticoagulant Paradigm Shift: Heparin vs. Warfarin Sodium

CharacteristicUnfractionated HeparinWarfarin Sodium
AdministrationParenteral (IV/subcutaneous)Oral
Onset of actionImmediate (minutes)Delayed (2-5 days)
Monitoring testActivated partial thromboplastin time (aPTT)International Normalized Ratio (INR)
Half-life1-2 hours20-60 hours
ReversibilityProtamine sulfateVitamin K, fresh frozen plasma
Suitability for long-term useLimitedWell-suited
Cost (historical)HighRelatively low

Warfarin's dominance continued until the 2010s, when novel oral anticoagulants (NOACs) including dabigatran, rivaroxaban, apixaban, and edoxaban entered the market. These direct thrombin and factor Xa inhibitors offered fixed dosing without routine monitoring requirements. However, warfarin retained important advantages, including decades of clinical experience, routine monitoring to ensure therapeutic effect, low cost, and specific indications where NOACs remain contraindicated (notably mechanical heart valves). By 2022, despite increasing NOAC use, warfarin maintained a significant presence in global medicine with approximately 100 million prescriptions issued annually worldwide [1] [6].

The development of superwarfarins (brodifacoum, difenacoum, bromadiolone) for rodent control addressed warfarin resistance in rodent populations but also created new challenges. These compounds, with longer half-lives and higher potency, posed greater risks of accidental human poisoning and required different reversal strategies. Unlike warfarin, these second-generation anticoagulants were never adapted for clinical use in humans [1] [7].

Properties

CAS Number

67430-45-9

Product Name

Warfarin sodium

IUPAC Name

sodium;2-oxo-3-(3-oxo-1-phenylbutyl)chromen-4-olate

Molecular Formula

C19H15NaO4

Molecular Weight

330.3 g/mol

InChI

InChI=1S/C19H16O4.Na/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;/h2-10,15,21H,11H2,1H3;/q;+1/p-1

InChI Key

KYITYFHKDODNCQ-UHFFFAOYSA-M

SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+]

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.